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molecular formula C9H12O2S B8806359 3,5-Dimethylphenylmethylsulfone CAS No. 90534-51-3

3,5-Dimethylphenylmethylsulfone

Cat. No. B8806359
M. Wt: 184.26 g/mol
InChI Key: WFAZVYPWTNRENH-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To a stirring slurry of 3.2 g (25.4 mmol) of Na2SO3 and 6.2 g (73.8 mmol) of NaHCO3 in 20 mL of H2O at 75° C. was added 5.0 g (24.4 mmol) of 3,5-dimethylbenzene-1-sulfonyl chloride in several portions. After 2 h at 75° C., 3.5 g (37.0 mmol) of chloroacetic acid was added in portions followed by 1.5 g (37.5 mmol) of NaOH in 3 mL of H2O. The mixture was stirred at 135° C. for 13 h, and 3 N HCl was added to a pH=1. A colorless precipitate formed, and the mixture was filtered through a Buchner funnel to provide 3.8 g of 1,3-dimethyl-5-(methylsulfonyl)benzene in 84% yield.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-]S([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+].[CH3:12][C:13]1[CH:14]=[C:15]([S:20](Cl)(=[O:22])=[O:21])[CH:16]=[C:17]([CH3:19])[CH:18]=1.Cl[CH2:25]C(O)=O.[OH-].[Na+].Cl>O>[CH3:12][C:13]1[CH:14]=[C:15]([S:20]([CH3:25])(=[O:22])=[O:21])[CH:16]=[C:17]([CH3:19])[CH:18]=1 |f:0.1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
6.2 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)S(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
ClCC(=O)O
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 135° C. for 13 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A colorless precipitate formed
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a Buchner funnel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=CC(=C1)S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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